molecular formula C10H17BrN2O B2674918 4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856020-12-6

4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2674918
CAS No.: 1856020-12-6
M. Wt: 261.163
InChI Key: PVIQOZFUXIPOJD-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and an isobutoxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the substituents. The synthesis can be outlined as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The bromine atom is introduced at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The ethyl group is introduced at the 1st position through an alkylation reaction using an ethyl halide.

    Isobutoxymethylation: The isobutoxymethyl group is introduced at the 3rd position using an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the isobutoxymethyl group.

    4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-ethyl-3-(isobutoxymethyl)-1H-pyrazole: Lacks the halogen substituent.

Uniqueness

4-bromo-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the bromine atom enhances its potential for further functionalization through substitution reactions. The isobutoxymethyl group provides steric hindrance and influences the compound’s solubility and biological activity.

Properties

IUPAC Name

4-bromo-1-ethyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-13-5-9(11)10(12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIQOZFUXIPOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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